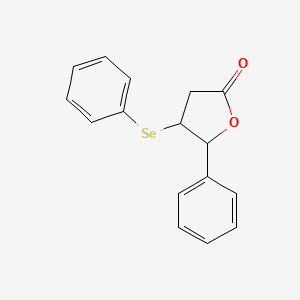
5-Phenyl-4-(phenylselanyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-4-(phenylselanyl)oxolan-2-one is an organoselenium compound that features a unique structure combining a phenyl group and a phenylselanyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(phenylselanyl)oxolan-2-one typically involves the reaction of phenylselenol with an appropriate oxolan-2-one precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylselenol, followed by the addition of the oxolan-2-one precursor. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phenylselenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-4-(phenylselanyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various substituted oxolan-2-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Phenyl-4-(phenylselanyl)oxolan-2-one has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology due to the unique properties of selenium-containing compounds.
Mécanisme D'action
The mechanism of action of 5-Phenyl-4-(phenylselanyl)oxolan-2-one involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, contributing to its protective effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenylselanyl)pentanoic acid: Another organoselenium compound with similar antioxidant properties.
Selenocoxib-1 and Selenocoxib-2: Selenium-containing analogs of the anti-inflammatory drug celecoxib.
Ebselen: A well-known organoselenium compound with antioxidant and neuroprotective properties.
Uniqueness
5-Phenyl-4-(phenylselanyl)oxolan-2-one is unique due to its specific structural features, which combine the stability of the oxolan-2-one ring with the reactivity of the phenylselanyl group
Propriétés
Numéro CAS |
154781-18-7 |
|---|---|
Formule moléculaire |
C16H14O2Se |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
5-phenyl-4-phenylselanyloxolan-2-one |
InChI |
InChI=1S/C16H14O2Se/c17-15-11-14(19-13-9-5-2-6-10-13)16(18-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
Clé InChI |
PMMPSMJCIWIQAK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
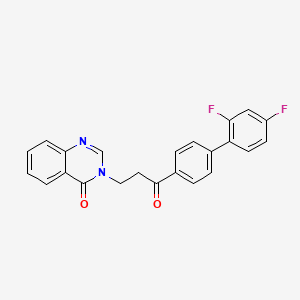
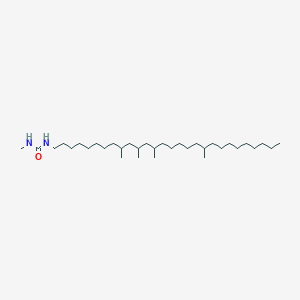


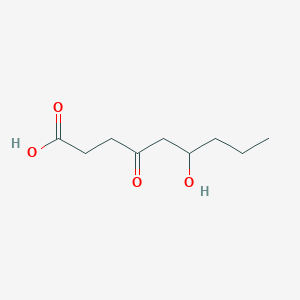
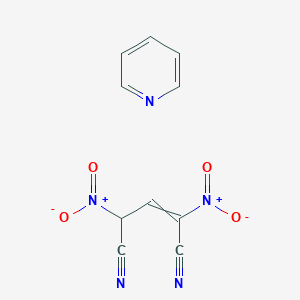
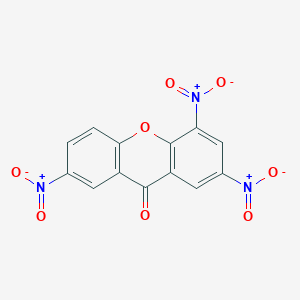
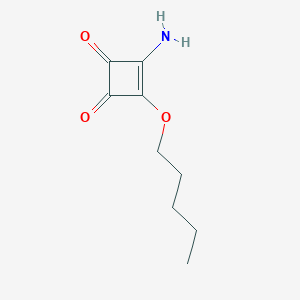
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
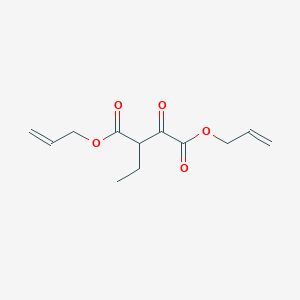
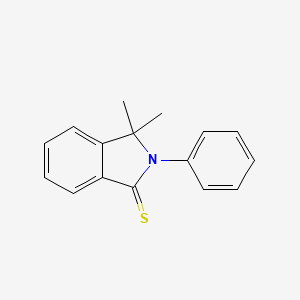
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
